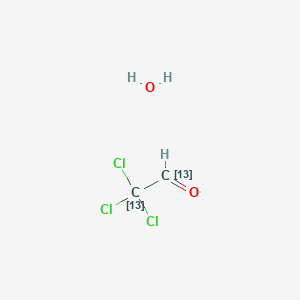
1-Aminodecylidene bis-Phosphonic Acid (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sphingomyelinases catalyze the degradation of cellular sphingomyelin to phosphorylcholine and ceramide. Acid sphingomyelinase has vacuolar activity that is important in a variety of physiological and pathophysiological processes. 1-Aminodecylidene bis-phosphonic acid (sodium salt) is a potent inhibitor of acid sphingomyelinase (IC50 = 20 nM). It completely inhibits dexamethasone-induced apoptosis in HepG2 cells, presumably by preventing the generation of proapoptotic ceramide. This compound is more than 5,000 times more selective for acid sphingomyelinase than for the Mg2+-dependent neutral sphingomyelinase (IC50 > 100 μM).
Aplicaciones Científicas De Investigación
1. Green Synthesis Catalyst
1-Hexanesulphonic acid sodium salt has demonstrated effectiveness as a catalyst in the green synthesis of alpha-aminophosphonates. It offers advantages such as clean conversion, greater selectivity, and easy workup, making it a practical and economically attractive option in this field (Niralwad, Shingate, & Shingare, 2010).
2. Complexation Properties
Aminophosphonates containing an amino group have been synthesized, and their complexation properties with various ions have been studied. The presence of an amino group decreases the basicity, leading to a lower complexation ability of the bis(phosphonates) (Kubíček et al., 2007).
3. Synthesis of Complex Compounds
The synthesis and characterization of new complex compounds of neridronic acid with rare earth elements like lanthanum have been explored. Such compounds have potential applications in various bone diseases (Galantsev et al., 2019).
4. Novel Synthesis Methods
A one-pot procedure for the synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s has been reported, demonstrating the efficiency of this methodology in synthesizing amino hydroxy bis(phosphonate)s such as alendronate or N-methyl pamidronate (Egorov et al., 2011).
5. Synthesis of Fatty Acid Derivatives
The synthesis of fatty acid derivatives of etidronic acid has been described, highlighting the potential for creating pro-drugs and new treatments for various bone diseases (Turhanen & Vepsäläinen, 2005).
6. Crystal Structure Analysis
Studies on the crystal structure of compounds like tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate have provided insights into the molecular interactions and properties of N-substituted pamidronate (Reiss, Puhl, & Hägele, 2018).
Propiedades
Fórmula molecular |
C10H25NO6P2 · Na |
|---|---|
Peso molecular |
340.2 |
InChI |
InChI=1S/C10H25NO6P2.Na/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17;/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17); |
Clave InChI |
XBVHKBDJIMCIKA-UHFFFAOYSA-N |
SMILES |
NC(CCCCCCCCC)(P(O)(O)=O)P(O)(O)=O.[Na] |
Sinónimos |
1-Amindecane-1,1-Diphosphonic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



